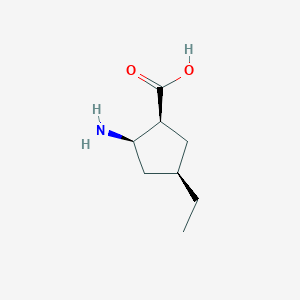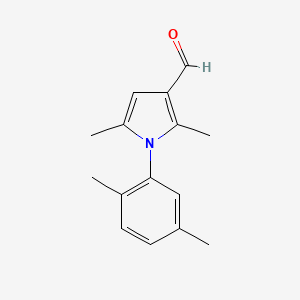phosphanium iodide CAS No. 152877-66-2](/img/structure/B13153147.png)
[5-(Methylselanyl)-2-phenyl-1,3-thiazol-4-yl](triphenyl)phosphanium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Methylselanyl)-2-phenyl-1,3-thiazol-4-ylphosphanium iodide is a complex organoselenium compound It features a thiazole ring substituted with a methylselanyl group and a phenyl group, along with a triphenylphosphanium iodide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylselanyl)-2-phenyl-1,3-thiazol-4-ylphosphanium iodide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the methylselanyl group and the phenyl group. The final step involves the addition of the triphenylphosphanium iodide moiety. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(Methylselanyl)-2-phenyl-1,3-thiazol-4-ylphosphanium iodide can undergo various chemical reactions, including:
Oxidation: The methylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form different selenium-containing species.
Substitution: The phenyl group or the thiazole ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may require specific catalysts and solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylselanyl group can yield selenoxide or selenone derivatives, while substitution reactions can produce a variety of thiazole-based compounds with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-(Methylselanyl)-2-phenyl-1,3-thiazol-4-ylphosphanium iodide is used as a precursor for synthesizing other organoselenium compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential antioxidant properties. Selenium-containing compounds are known for their ability to scavenge free radicals and protect cells from oxidative damage.
Medicine
In medicine, 5-(Methylselanyl)-2-phenyl-1,3-thiazol-4-ylphosphanium iodide is investigated for its potential therapeutic applications. Selenium compounds have been shown to exhibit anticancer, antiviral, and anti-inflammatory activities, making this compound a promising candidate for drug development.
Industry
In industrial applications, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for creating advanced materials.
Mecanismo De Acción
The mechanism of action of 5-(Methylselanyl)-2-phenyl-1,3-thiazol-4-ylphosphanium iodide involves its interaction with molecular targets in cells. The selenium atom in the methylselanyl group can participate in redox reactions, influencing cellular oxidative stress levels. This can lead to the modulation of signaling pathways involved in cell growth, apoptosis, and inflammation. The compound’s ability to interact with specific enzymes and proteins further contributes to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Methylselanyl)-2-phenyl-1,3-thiazol-4-ylphosphanium bromide
- 5-(Methylselanyl)-2-phenyl-1,3-thiazol-4-ylphosphanium chloride
- 5-(Methylselanyl)-2-phenyl-1,3-thiazol-4-ylphosphanium fluoride
Uniqueness
Compared to similar compounds, 5-(Methylselanyl)-2-phenyl-1,3-thiazol-4-ylphosphanium iodide exhibits unique properties due to the presence of the iodide ion This can influence its solubility, reactivity, and biological activity
Propiedades
Número CAS |
152877-66-2 |
|---|---|
Fórmula molecular |
C28H23INPSSe |
Peso molecular |
642.4 g/mol |
Nombre IUPAC |
(5-methylselanyl-2-phenyl-1,3-thiazol-4-yl)-triphenylphosphanium;iodide |
InChI |
InChI=1S/C28H23NPSSe.HI/c1-32-28-26(29-27(31-28)22-14-6-2-7-15-22)30(23-16-8-3-9-17-23,24-18-10-4-11-19-24)25-20-12-5-13-21-25;/h2-21H,1H3;1H/q+1;/p-1 |
Clave InChI |
SSDYLVZANNHWLI-UHFFFAOYSA-M |
SMILES canónico |
C[Se]C1=C(N=C(S1)C2=CC=CC=C2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butanoic acid](/img/structure/B13153066.png)

![Methyl 7-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B13153071.png)





![3-[(4-Fluorobenzyl)amino]propanoic acid](/img/structure/B13153132.png)




